molecular formula C4H2BrClMgS B14881866 2-Chlorothiophen-3-ylmagnesium bromide, 0.50 M in Ether

2-Chlorothiophen-3-ylmagnesium bromide, 0.50 M in Ether

Cat. No.: B14881866
M. Wt: 221.79 g/mol
InChI Key: UGCCJRWKYRJNSP-UHFFFAOYSA-M
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Description

2-Chlorothiophen-3-ylmagnesium bromide, 0.50 M in Ether, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is a solution of 2-Chlorothiophen-3-ylmagnesium bromide in ether, which acts as a solvent and stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorothiophen-3-ylmagnesium bromide is typically synthesized through the reaction of 2-chlorothiophene with magnesium in the presence of an ether solvent. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2-Chlorothiophene+Magnesium2-Chlorothiophen-3-ylmagnesium bromide\text{2-Chlorothiophene} + \text{Magnesium} \rightarrow \text{2-Chlorothiophen-3-ylmagnesium bromide} 2-Chlorothiophene+Magnesium→2-Chlorothiophen-3-ylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of 2-Chlorothiophen-3-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of the final product to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiophen-3-ylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Common reagents used with 2-Chlorothiophen-3-ylmagnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.

Major Products

The major products formed from reactions with 2-Chlorothiophen-3-ylmagnesium bromide depend on the electrophile used. For example, reactions with aldehydes and ketones produce secondary and tertiary alcohols, respectively.

Scientific Research Applications

2-Chlorothiophen-3-ylmagnesium bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some applications include:

    Organic Synthesis: Used to synthesize complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Helps in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2-Chlorothiophen-3-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in building complex organic structures. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide

Uniqueness

2-Chlorothiophen-3-ylmagnesium bromide is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to phenyl-based Grignard reagents. This uniqueness allows for selective reactions and the synthesis of sulfur-containing compounds, which are valuable in various fields such as pharmaceuticals and materials science.

Properties

IUPAC Name

magnesium;2-chloro-3H-thiophen-3-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClS.BrH.Mg/c5-4-2-1-3-6-4;;/h1,3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCCJRWKYRJNSP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=[C-]1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClMgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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